![molecular formula C7H6Cl2N2O B1428759 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine CAS No. 1260088-95-6](/img/structure/B1428759.png)

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine

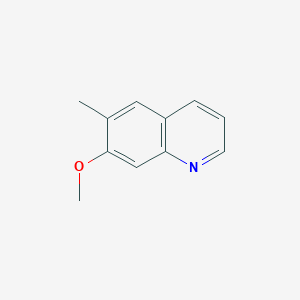

Übersicht

Beschreibung

“2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” is a chemical compound . It has been studied for its potential use in the development of novel inhibitors for the Hedgehog (Hh) signaling pathway .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, including “this compound”, has been reported in the literature . The process involves replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold . This scaffold is considered a promising structure for further exploration as it has shown promising potency in vitro .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Catalysts

- Hybrid Catalysts in Synthesis : The pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidines, is a vital precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents are employed for their synthesis. These catalysts offer advantages like recyclability and environmental friendliness (Parmar et al., 2023).

- Environmentally Benign Synthesis : An efficient methodology for synthesizing 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines involves one-pot heterocyclization and four-component condensation. This method uses cerium(IV) ammonium nitrate and ionic liquid as green promoters, highlighting its environmental sustainability (Bahrami et al., 2022).

Biological and Pharmacological Applications

- Antitubercular and Antimicrobial Activities : Some pyrano[2,3-d]pyrimidine derivatives show significant in vitro antitubercular and antimicrobial activities. This indicates their potential in developing new treatments for infectious diseases (Kamdar et al., 2011).

- Anti-inflammatory Activities : Pyrano[2,3-d]pyrimidine derivatives synthesized using nanostructure catalysts like Fe3O4 or ZnO have demonstrated anti-inflammatory activities. This underscores their potential in developing new anti-inflammatory drugs (Abdel-Azim et al., 2020).

Chemical Properties and Applications

- Heterocyclic Synthesis : Pyrimidinethiones, including pyrano[2,3-d]pyrimidine derivatives, are used as building blocks in heterocyclic synthesis, indicating their versatility in chemical synthesis (Elian et al., 2014).

- Crystal Structure Analysis : The study of unclassical hydrogen bonds in crystals of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine helps in understanding the molecular structure and interactions of these compounds (Wang et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cell maintenance .

Mode of Action

This compound acts as an inhibitor of the Hedgehog signaling pathway . It interacts with the pathway by disrupting or hyperactivating it, which can lead to the expression of hallmarks of many cancer types .

Biochemical Pathways

The compound this compound affects the Hedgehog signaling pathway . This pathway is implicated in a variety of solid and hematologic tumors such as basal cell carcinoma, medulloblastoma, rhabdomyosarcoma, melanoma, glioblastoma, leukemia, lymphoma, hepatocellular, pancreatic, gastric, colorectal, esophageal, lung, ovarian, and prostate cancers .

Pharmacokinetics

The pharmacokinetic properties of this compound are moderate . These properties, which include absorption, distribution, metabolism, and excretion (ADME), impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are exhibited through its promising potency in vitro compared to GDC-0449, a known Hedgehog pathway inhibitor . This indicates that the this compound skeleton is a promising scaffold for further exploration as Hedgehog signaling pathway inhibitors .

Biochemische Analyse

Biochemical Properties

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This pathway is crucial for cell proliferation, survival, embryological development, tissue patterning, and stem cell maintenance . The compound interacts with several key proteins and enzymes within this pathway, including the receptor patched, GPCR-like receptor smoothened, and Suppressor of fused . These interactions inhibit the pathway, which can be beneficial in treating various cancers where the pathway is abnormally activated .

Cellular Effects

The effects of this compound on cells are profound. By inhibiting the Hedgehog signaling pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased tumor growth and potentially improved patient outcomes . The compound’s impact on gene expression includes downregulation of genes involved in cell cycle progression and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the smoothened receptor, preventing its activation . This binding inhibits the downstream signaling cascade, which includes the activation of Gli transcription factors . The inhibition of these transcription factors leads to reduced expression of target genes that promote cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in the pathway, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability and pharmacokinetic properties in vivo . Over extended periods, it maintains its inhibitory effects on the Hedgehog signaling pathway, leading to sustained reductions in cell proliferation and tumor growth . Long-term studies are necessary to fully understand its stability and potential degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without significant toxicity . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, potentially influencing the overall metabolic state of the cell . The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that could contribute to its biological activity or toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on the Hedgehog signaling pathway . The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization to the plasma membrane, where the smoothened receptor is situated, is essential for its inhibitory effects on the Hedgehog signaling pathway .

Eigenschaften

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-12-6(4)11-7(9)10-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAIZZLNCFQTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C(N=C2Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260088-95-6 | |

| Record name | 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)

![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)

![(6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxole](/img/structure/B1428687.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)